Cas no 108274-97-1 (1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine)

1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is a heterocyclic organic compound featuring a benzimidazole core substituted with a dimethylaminomethyl group. This structure imparts versatility in coordination chemistry and pharmaceutical applications, serving as a key intermediate or ligand in synthetic pathways. Its benzimidazole moiety offers stability and electron-rich properties, while the dimethylamino group enhances solubility and reactivity, facilitating further functionalization. The compound is particularly valuable in medicinal chemistry for designing bioactive molecules, including potential enzyme inhibitors or receptor modulators. Its well-defined molecular architecture ensures consistent performance in research and industrial settings, making it a reliable choice for specialized synthetic and catalytic processes.
1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine structure
108274-97-1 structure
Product Name:1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
CAS No:108274-97-1
MF:C10H13N3
MW:175.230321645737
MDL:MFCD08436518
CID:127877
PubChem ID:28434532
Update Time:2025-10-28

1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
    • 1-(1H-Benzimidazol-2-yl)-N,N-dimethylmethanamine
    • 1H-Benzimidazole-2-methanamine, N,N-dimethyl-
    • (1H-Benzimidazol-2-ylmethyl)-dimethyl-amin
    • (1H-benzimidazol-2-ylmethyl)-dimethyl-amine
    • (Bim)CH2NMe2
    • 2-(dimethylaminomethyl)-1H-benzimidazole
    • 2-(N,N-Dimethylaminomethyl)-benzimidazol
    • AK-86588
    • ANW-53041
    • CTK8B6234
    • SureCN4118942
    • 1-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethana
    • 1H-Benzimidazole-2-methanamine,N,N-dimethyl-(9CI)
    • FT-0731348
    • RKDCAGYQGMMYDS-UHFFFAOYSA-N
    • A846580
    • L10042
    • SCHEMBL4118942
    • AMY10473
    • DTXSID00651450
    • 1H-Benzimidazole-2-methanamine,N,N-dimethyl-(9CI))
    • N,N-Dimethyl-1H-benZimidaZole-2-methanamine
    • AKOS009027825
    • MFCD08436518
    • [(1H-1,3-benzodiazol-2-yl)methyl]dimethylamine
    • 108274-97-1
    • STL508702
    • DB-022310
    • MDL: MFCD08436518
    • Inchi: 1S/C10H13N3/c1-13(2)7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,7H2,1-2H3,(H,11,12)
    • InChI Key: RKDCAGYQGMMYDS-UHFFFAOYSA-N
    • SMILES: N(C)(C)CC1=NC2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 175.11109
  • Monoisotopic Mass: 175.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 31.9Ų

Experimental Properties

  • Density: 1.155
  • Boiling Point: 350 ºC
  • Flash Point: 165 ºC
  • PSA: 31.92
  • LogP: 1.62450

1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine Pricemore >>

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Alichem
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1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine Suppliers

Amadis Chemical Company Limited
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(CAS:108274-97-1)1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
Order Number:A846580
Stock Status:in Stock
Quantity:1g/250mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:10
Price ($):500.0/313.0/219.0
Email:sales@amadischem.com

1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine Related Literature

Additional information on 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine

Professional Introduction to Compound with CAS No. 108274-97-1 and Product Name: 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine

The compound identified by the CAS number 108274-97-1 and the product name 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, belonging to the benzo[d]imidazole class, has garnered attention due to its structural complexity and potential biological activities. The benzo[d]imidazole moiety is a well-known pharmacophore, frequently incorporated into drug molecules due to its ability to interact with various biological targets, including enzymes and receptors.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The structural framework of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine incorporates a benzo[d]imidazole ring system, which is known for its stability and versatility in drug design. This particular compound features a dimethylamino substituent at the N-position, which can influence its pharmacokinetic properties and binding affinity to biological targets.

In the context of current research, compounds containing benzo[d]imidazole cores have been extensively studied for their potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders. The benzo[d]imidazole scaffold is particularly valued for its ability to modulate enzyme activity and interfere with pathogenic processes. For instance, derivatives of benzo[d]imidazole have shown promise in inhibiting kinases and other enzymes involved in cancer progression.

The 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine molecule may serve as a key intermediate in the synthesis of more complex drug candidates. Its structural features make it a suitable candidate for further derivatization, allowing researchers to explore different biological activities by modifying its substituents. The dimethylamino group, in particular, can be a critical factor in determining the compound's solubility, bioavailability, and metabolic stability.

One of the most compelling aspects of this compound is its potential to interact with biological targets through multiple binding modes. The benzo[d]imidazole ring can engage in hydrogen bonding and hydrophobic interactions with proteins, while the dimethylamino group can form ionic or dipole-dipole interactions. These interactions are crucial for achieving high affinity and selectivity in drug design. Recent computational studies have demonstrated that modifications to the nitrogen atoms of the benzo[d]imidazole ring can significantly enhance binding affinity to target proteins.

Moreover, the synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine involves sophisticated organic chemistry techniques that highlight its synthetic utility. The preparation process typically requires multi-step reactions, including condensation reactions between benzoyl derivatives and amidines, followed by functional group transformations. These synthetic strategies are well-suited for producing libraries of analogs for high-throughput screening (HTS) campaigns.

In drug discovery pipelines, compounds like 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine are often evaluated for their ability to modulate specific signaling pathways. For example, research has shown that benzo[d]imidazole derivatives can inhibit pathways involved in inflammation and oxidative stress, which are implicated in various chronic diseases. The dimethylamino group may also contribute to these effects by influencing intracellular signaling cascades.

The pharmacological profile of this compound is further enhanced by its potential to cross cell membranes due to its lipophilic nature. This property is essential for drugs that need to reach intracellular targets. Additionally, the compound's stability under physiological conditions makes it a promising candidate for further development into a therapeutic agent.

Recent preclinical studies have begun to explore the biological activity of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine using both in vitro and in vivo models. These studies aim to evaluate its efficacy against specific disease targets while assessing its safety profile. Preliminary results suggest that this compound exhibits promising activity against certain enzymatic targets, making it a valuable asset in the quest for novel therapeutics.

The integration of computational chemistry tools has accelerated the discovery process for compounds like 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine by enabling virtual screening and molecular docking studies. These approaches allow researchers to predict binding affinities and optimize molecular structures before conducting expensive wet-lab experiments. The combination of experimental data with computational insights has been instrumental in refining drug candidates for clinical development.

In conclusion, 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, identified by CAS number 108274-97-1, represents a significant advancement in pharmaceutical research due to its structural complexity and potential biological activities. Its incorporation into drug development pipelines holds promise for treating various diseases through modulating key biological pathways. As research continues to uncover new applications for benzo[d]imidazole derivatives, compounds like this one will remain at the forefront of therapeutic innovation.

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Amadis Chemical Company Limited
(CAS:108274-97-1)1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
A846580
Purity:99%/99%/99%
Quantity:1g/250mg/100mg
Price ($):500.0/313.0/219.0
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